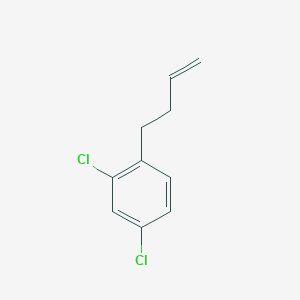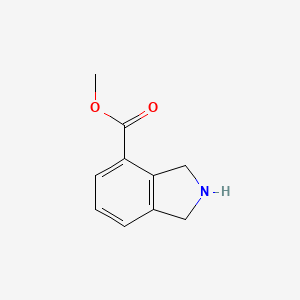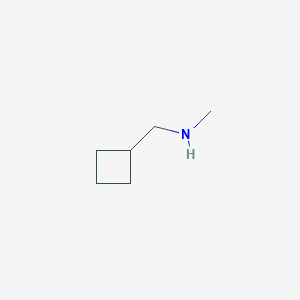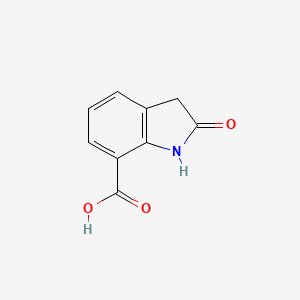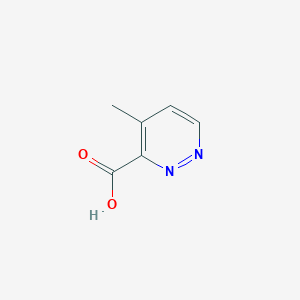
Acide 4-méthylpyridazine-3-carboxylique
Vue d'ensemble
Description
“4-Methylpyridazine-3-carboxylic acid” is a chemical compound with the linear formula C7H7NO2 . It is also known as "4-Methylnicotinic acid" .
Synthesis Analysis
There are several methods for synthesizing pyridazines, including the Lewis acid-mediated inverse electron demand Diels-Alder reaction . Other methods involve the use of copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones .
Molecular Structure Analysis
The molecular structure of “4-Methylpyridazine-3-carboxylic acid” is characterized by the empirical formula C7H7NO2 . The InChI code for this compound is 1S/C6H6N2O2/c1-4-2-3-7-8-5(4)6(9)10/h2-3H,1H3,(H,9,10) .
Physical And Chemical Properties Analysis
“4-Methylpyridazine-3-carboxylic acid” is a white to yellow solid . It has a molecular weight of 138.13 . The compound should be stored in a refrigerator .
Applications De Recherche Scientifique
Découverte et développement de médicaments
L'acide 4-méthylpyridazine-3-carboxylique possède des propriétés qui contribuent à son utilisation dans la reconnaissance moléculaire, ce qui est crucial dans la découverte de médicaments. Sa polarité intrinsèque, ses faibles effets inhibiteurs du cytochrome P450 et son potentiel à réduire l'interaction avec le canal potassique hERG cardiaque en font un élément précieux dans le développement de nouveaux produits pharmaceutiques .
Médicaments anti-inflammatoires
Des dérivés de l'this compound ont été trouvés pour présenter une activité anti-inflammatoire significative. Cela en fait un candidat potentiel pour le développement de nouveaux médicaments anti-inflammatoires .
Production de produits chimiques et de matériaux
Ce composé sert d'intermédiaire important dans la fabrication d'une large gamme de produits chimiques et de matériaux, y compris des herbicides, des produits pharmaceutiques, des colorants et d'autres produits chimiques spécialisés .
Nanotechnologie
Les acides carboxyliques comme l'this compound aident à la modification de surface des nanotubes de carbone par irradiation ultrasonique. Cette application est importante dans la production de nanomatériaux polymères, qui sont essentiels dans diverses applications de la nanotechnologie .
Mécanisme D'action
Target of Action
The pyridazine ring, a component of the compound, is known for its unique physicochemical properties, which can be important in drug-target interactions .
Mode of Action
The mode of action of 4-Methylpyridazine-3-carboxylic acid involves its interaction with its targets. The pyridazine ring, a part of the compound, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties can enhance the compound’s interaction with its targets, leading to changes in the target’s function or structure .
Biochemical Pathways
It’s worth noting that carboxylic acids, a group to which this compound belongs, are known to undergo various reactions, including nucleophilic acyl substitution . This reaction pathway could potentially be affected by the compound, leading to downstream effects.
Result of Action
The compound’s unique physicochemical properties, such as its weak basicity and robust, dual hydrogen-bonding capacity, could potentially influence its molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methylpyridazine-3-carboxylic acid. For instance, the compound should be stored in a refrigerator to maintain its stability . Additionally, during accidental release, dust formation should be avoided, and adequate ventilation should be ensured . These precautions suggest that the compound’s action and efficacy could be influenced by environmental conditions.
Safety and Hazards
In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If the compound comes into contact with skin or eyes, wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . Always wear personal protective equipment when handling this compound .
Propriétés
IUPAC Name |
4-methylpyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4-2-3-7-8-5(4)6(9)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDAFTJUUSZDOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601726 | |
| Record name | 4-Methylpyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25247-28-3 | |
| Record name | 4-Methylpyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1357565.png)

![7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1357574.png)




